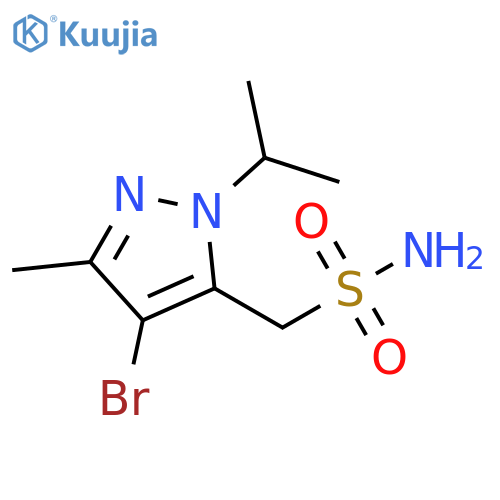

Cas no 2138282-41-2 (1H-Pyrazole-5-methanesulfonamide, 4-bromo-3-methyl-1-(1-methylethyl)-)

1H-Pyrazole-5-methanesulfonamide, 4-bromo-3-methyl-1-(1-methylethyl)- 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole-5-methanesulfonamide, 4-bromo-3-methyl-1-(1-methylethyl)-

-

- インチ: 1S/C8H14BrN3O2S/c1-5(2)12-7(4-15(10,13)14)8(9)6(3)11-12/h5H,4H2,1-3H3,(H2,10,13,14)

- InChIKey: QELRTZZLXHQQSP-UHFFFAOYSA-N

- ほほえんだ: N1(C(C)C)C(CS(N)(=O)=O)=C(Br)C(C)=N1

1H-Pyrazole-5-methanesulfonamide, 4-bromo-3-methyl-1-(1-methylethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-694962-0.05g |

[4-bromo-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide |

2138282-41-2 | 0.05g |

$1091.0 | 2023-03-10 | ||

| Enamine | EN300-694962-5.0g |

[4-bromo-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide |

2138282-41-2 | 5.0g |

$3770.0 | 2023-03-10 | ||

| Enamine | EN300-694962-0.1g |

[4-bromo-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide |

2138282-41-2 | 0.1g |

$1144.0 | 2023-03-10 | ||

| Enamine | EN300-694962-1.0g |

[4-bromo-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide |

2138282-41-2 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-694962-0.5g |

[4-bromo-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide |

2138282-41-2 | 0.5g |

$1247.0 | 2023-03-10 | ||

| Enamine | EN300-694962-10.0g |

[4-bromo-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide |

2138282-41-2 | 10.0g |

$5590.0 | 2023-03-10 | ||

| Enamine | EN300-694962-0.25g |

[4-bromo-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide |

2138282-41-2 | 0.25g |

$1196.0 | 2023-03-10 | ||

| Enamine | EN300-694962-2.5g |

[4-bromo-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide |

2138282-41-2 | 2.5g |

$2548.0 | 2023-03-10 |

1H-Pyrazole-5-methanesulfonamide, 4-bromo-3-methyl-1-(1-methylethyl)- 関連文献

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146

-

Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

1H-Pyrazole-5-methanesulfonamide, 4-bromo-3-methyl-1-(1-methylethyl)-に関する追加情報

Comprehensive Overview of 1H-Pyrazole-5-methanesulfonamide, 4-bromo-3-methyl-1-(1-methylethyl)- (CAS No. 2138282-41-2)

1H-Pyrazole-5-methanesulfonamide, 4-bromo-3-methyl-1-(1-methylethyl)- (CAS No. 2138282-41-2) is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in drug discovery. The presence of a methanesulfonamide group and a bromo substituent enhances its potential as a key intermediate in the synthesis of novel therapeutic agents.

The molecular structure of 1H-Pyrazole-5-methanesulfonamide, 4-bromo-3-methyl-1-(1-methylethyl)- features a pyrazole core with a methanesulfonamide moiety at the 5-position, a bromo group at the 4-position, and a 1-methylethyl (isopropyl) group at the 1-position. This unique arrangement contributes to its chemical reactivity and makes it a valuable building block for the development of small-molecule inhibitors and other bioactive compounds. Researchers are particularly interested in its potential applications in targeting enzyme inhibition and signal transduction pathways.

In recent years, the demand for 1H-Pyrazole-5-methanesulfonamide derivatives has surged due to their relevance in addressing contemporary health challenges. For instance, the compound's structural features align with the growing interest in kinase inhibitors, which are pivotal in cancer therapy and inflammatory diseases. The bromo substituent offers opportunities for further functionalization, enabling the creation of libraries of analogs for high-throughput screening. This adaptability makes it a hot topic in drug discovery and medicinal chemistry forums.

From a synthetic chemistry perspective, 1H-Pyrazole-5-methanesulfonamide, 4-bromo-3-methyl-1-(1-methylethyl)- is often synthesized via multi-step reactions involving pyrazole ring formation, followed by selective bromination and sulfonamide introduction. The compound's purity and yield are critical factors for its application in pharmaceutical intermediates, and advanced analytical techniques such as HPLC and NMR are employed to ensure quality control. Its stability under various conditions also makes it suitable for long-term storage and transportation.

The market dynamics for 1H-Pyrazole-5-methanesulfonamide, 4-bromo-3-methyl-1-(1-methylethyl)- reflect its niche yet expanding role in the chemical industry. With the rise of personalized medicine and targeted therapies, the demand for structurally diverse and functionally rich compounds like this one is expected to grow. Suppliers and manufacturers are increasingly focusing on scalable synthesis methods to meet the needs of academic and industrial researchers. Additionally, its compatibility with green chemistry principles is being explored to minimize environmental impact.

In conclusion, 1H-Pyrazole-5-methanesulfonamide, 4-bromo-3-methyl-1-(1-methylethyl)- (CAS No. 2138282-41-2) represents a versatile and promising compound in modern chemical research. Its structural complexity and functional groups make it a valuable asset for drug development, material science, and other high-tech applications. As scientific advancements continue to unfold, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare and beyond.

2138282-41-2 (1H-Pyrazole-5-methanesulfonamide, 4-bromo-3-methyl-1-(1-methylethyl)-) 関連製品

- 1447024-75-0(1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one)

- 29617-66-1((S)-(-)-2-Chloropropionic Acid)

- 160893-04-9(5-Methoxyquinolin-2(1H)-one)

- 2171248-47-6((3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid)

- 15598-33-1(4,6-Dichloro-5-fluoropyrimidin-2-amine)

- 2138222-98-5(N1-methyl-N1-propyl-7-oxaspiro[3.5]nonane-1,3-diamine)

- 21517-30-6(6-hydrazino1,2,4triazolo3,4-aphthalazine)

- 2228979-78-8(1-(4-bromo-3-methoxyphenyl)-2,2-difluorocyclopropan-1-amine)

- 1546589-07-4(3-(4-Chlorophenyl)sulfanyl-2-nitrobenzoic Acid)

- 1823053-99-1(Ethyl(2-fluoro-5-(trifluoromethyl)phenyl)sulfane)